N-BENZOYL-N'-(2-FURYLMETHYL)GUANIDINE
Overview
Description
N-BENZOYL-N’-(2-FURYLMETHYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound is characterized by the presence of a benzoyl group and a furylmethyl group attached to the guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N’-(2-FURYLMETHYL)GUANIDINE can be achieved through a multi-step process. One common method involves the reaction of benzoyl chloride with 2-furylmethylamine to form N-benzoyl-2-furylmethylamine. This intermediate is then reacted with cyanamide under basic conditions to yield the desired guanidine compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-BENZOYL-N’-(2-FURYLMETHYL)GUANIDINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZOYL-N’-(2-FURYLMETHYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The guanidine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furylmethyl ketones or aldehydes.
Reduction: Benzyl-substituted guanidines.
Substitution: N-alkyl or N-acyl substituted guanidines.
Scientific Research Applications
N-BENZOYL-N’-(2-FURYLMETHYL)GUANIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-BENZOYL-N’-(2-FURYLMETHYL)GUANIDINE involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. The benzoyl and furylmethyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dinotefuran: A neonicotinoid insecticide with a similar guanidine structure but different substituents.
N-Benzoylguanidine: Lacks the furylmethyl group but shares the benzoylguanidine core structure.
N-Furylmethylguanidine: Lacks the benzoyl group but contains the furylmethylguanidine core structure.
Uniqueness
N-BENZOYL-N’-(2-FURYLMETHYL)GUANIDINE is unique due to the presence of both benzoyl and furylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[N'-(furan-2-ylmethyl)carbamimidoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-13(15-9-11-7-4-8-18-11)16-12(17)10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSITUVFCIPKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=CO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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